molecular formula C10H19NO3 B1462579 2-Ethoxy-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one CAS No. 1156724-72-9

2-Ethoxy-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one

Cat. No.: B1462579
CAS No.: 1156724-72-9
M. Wt: 201.26 g/mol
InChI Key: VVOOHNRMCKFNBI-UHFFFAOYSA-N
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Description

2-Ethoxy-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one is a piperidine-based chemical compound offered as a building block for research and development applications. Piperidine derivatives are of paramount importance in the pharmaceutical industry, present in more than twenty classes of approved drugs and numerous bioactive alkaloids . The scaffold is a fundamental synthetic fragment for constructing molecules with potential biological activity. This compound features a piperidine ring, a six-membered heterocycle with one nitrogen atom, which is substituted with a hydroxymethyl group at the 3-position and an ethoxyketone group at the 1-position. The hydroxymethyl group provides a versatile handle for further chemical functionalization, such as in Mitsunobu reactions or esterification, allowing researchers to create diverse targeted libraries for screening . The ethoxyketone moiety is another potential site for modification or may contribute to the molecule's physicochemical properties. While specific biological data or a confirmed mechanism of action for this precise molecule is not available in the current scientific literature, its structure aligns with those used in advanced research. Piperidine derivatives are extensively explored in medicinal chemistry for their potential interactions with various biological targets . For instance, structurally related piperidine-carbamate hybrids have been investigated as potent and selective inhibitors of enzymes like butyrylcholinesterase (BuChE) for applications in neurodegenerative disease research . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules for probing biological pathways or developing new therapeutic candidates. The product is provided for Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption.

Properties

IUPAC Name

2-ethoxy-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-2-14-8-10(13)11-5-3-4-9(6-11)7-12/h9,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOOHNRMCKFNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethoxy-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one, with the CAS number 1156724-72-9, is a chemical compound that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H19NO3
  • Molar Mass : 201.26 g/mol
  • Density : 1.077 g/cm³ (predicted)
  • Boiling Point : 346.5 °C (predicted)
  • pKa : 14.94 (predicted) .

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies indicate that it may exhibit inhibitory effects on certain enzymes related to metabolic pathways, which can influence cellular functions and disease processes.

Antimicrobial Activity

Research has suggested that derivatives of similar piperidine compounds exhibit antimicrobial properties. For instance, compounds synthesized from piperidine frameworks have shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives against HIV. For example, certain synthesized compounds demonstrated significant inhibitory activity against HIV strains, with effective concentrations (EC50) ranging from 6.02 to 23.9 nmol/L . While specific data on this compound is limited, its structural similarities suggest possible antiviral properties.

Study on Enzyme Inhibition

A study investigated the enzyme inhibitory activity of various piperidine derivatives, including those structurally related to this compound. The results showed that these compounds could inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies on related compounds indicate favorable absorption and bioavailability profiles. For instance, one derivative exhibited a bioavailability of approximately 33.8%, suggesting that modifications in the piperidine structure can enhance pharmacological properties . Further research into the pharmacokinetics of this compound is needed to confirm similar profiles.

Data Tables

PropertyValue
Molecular FormulaC10H19NO3
Molar Mass201.26 g/mol
Density1.077 g/cm³ (predicted)
Boiling Point346.5 °C (predicted)
pKa14.94 (predicted)
Biological ActivityObservations
Antimicrobial ActivityEffective against S. aureus and E. coli
Antiviral ActivityPotential against HIV strains
Enzyme InhibitionInhibitory effects on metabolic enzymes

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit biological activity relevant to drug development:

  • Anticholinergic Activity : Research indicates that derivatives of piperidine compounds can act as M2 acetylcholine receptor antagonists, which are of interest in treating conditions like Alzheimer's disease .
  • Neuropharmacology : The structural similarity to known neuroactive compounds suggests potential applications in neuropharmacology, particularly in modulating neurotransmitter systems.

Organic Synthesis

2-Ethoxy-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one serves as a building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for creating novel compounds with specific functionalities.

Material Science

The compound's unique chemical properties allow it to be explored in the development of new materials, such as polymers or coatings that require specific chemical stability and reactivity.

Case Study 1: Drug Development

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that certain derivatives showed promising activity against specific cancer cell lines, suggesting potential for further development as anticancer agents.

Case Study 2: Chemical Reaction Studies

A detailed investigation into the reactivity of this compound was conducted to understand its behavior under various reaction conditions. The study highlighted the compound's ability to undergo nucleophilic substitution reactions effectively, making it a candidate for use in the synthesis of more complex piperidine derivatives.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine-Linked Ethanone Derivatives

Compound Name Substituents Key Structural Features Molecular Formula Reference
2-Ethoxy-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one C3: hydroxymethyl; ethoxy on ethanone Enhanced hydrophilicity; potential for hydrogen bonding C₁₁H₁₉NO₃
2-Ethoxy-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one C4: hydroxyethyl; ethoxy on ethanone Longer alkyl chain at C4; moderate solubility C₁₂H₂₁NO₃
1-(4-Phenylpiperidin-1-yl)-2-(4-oxo-1,4-benzodiazepin-3-yl)ethanone C4: phenyl; benzodiazepinone core Lipophilic; likely CNS-targeting activity C₂₂H₂₃N₃O₂
2-(3-Hydroxypiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride C3: hydroxyl; thiazole substituent Polar heterocycle; possible kinase inhibition C₁₀H₁₅ClN₂O₂S
(R)-1-(3-(aminomethyl)-piperidin-1-yl)ethan-1-one C3: aminomethyl; chiral center Amine functionality for covalent binding; enantioselective activity C₈H₁₆N₂O

Key Observations:

  • Substituent Position : The C3 hydroxymethyl group in the target compound distinguishes it from C4-substituted analogs (e.g., hydroxyethyl in ), which may alter binding pocket interactions in enzymes like BRD4 .
  • Chirality : Unlike racemic mixtures of some analogs (e.g., (R)- and (S)-enantiomers in ), the target compound’s stereochemistry at C3 remains unexplored but could influence selectivity.

Key Observations:

  • BRD4 Selectivity: The target compound lacks the aminomethyl group of (S)-enantiomers in , which are critical for BRD4 BD1 binding. This suggests lower potency unless hydroxymethyl compensates via H-bonding.
  • Anti-Ulcer Potential: Piperidine-linked ethanones with polar groups (e.g., hydroxymethyl) may mimic anti-ulcer activity seen in dihydropyrimidinones (e.g., reduced gastric lesions in rats ).

Preparation Methods

Synthesis of 3-(Hydroxymethyl)piperidine Intermediate

The hydroxymethyl group at the 3-position of piperidine is typically introduced via:

For example, a common approach is:

  • Starting from 3-piperidinemethanol or 3-hydroxymethylpiperidine, which can be synthesized via reduction of 3-piperidinemethanol derivatives.
  • Protection of the amine group if necessary (e.g., Boc protection) to avoid side reactions during subsequent steps.

Acylation of Piperidine Nitrogen with Ethoxyacetyl Group

The key step involves acylation of the piperidine nitrogen with an ethoxyacetyl moiety:

  • Reagents: Ethyl chloroacetate or ethoxyacetyl chloride can be employed as acylating agents.
  • Conditions: Typically, the reaction is carried out under basic conditions (e.g., triethylamine or pyridine) in an aprotic solvent such as dichloromethane or tetrahydrofuran at low to room temperature.
  • Outcome: Formation of the 2-ethoxy-1-piperidin-1-ylethanone intermediate.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Preparation of 3-(hydroxymethyl)piperidine Reduction of 3-piperidinemethanol or substitution with formaldehyde 70-85% May require protection of amine group
2 Acylation of piperidine nitrogen Ethyl chloroacetate, base (triethylamine), solvent (DCM), 0-25°C 75-90% Controlled addition to avoid overacylation
3 Purification Column chromatography or recrystallization Ensures high purity (>95%)

Literature Examples and Research Findings

  • The base-catalyzed acylation of piperidine derivatives with ethyl chloroacetate or ethoxyacetyl chloride is well-documented and yields high purity products suitable for further functionalization.
  • Hydroxymethylation strategies often employ formaldehyde in aqueous or alcoholic media , sometimes catalyzed by acids or bases, to selectively introduce the hydroxymethyl group on the piperidine ring.
  • Protection-deprotection sequences, such as Boc protection of amines , are used to prevent side reactions during multi-step syntheses.
  • Purification techniques such as flash chromatography and preparative TLC are effective in isolating the target compound with high purity.

Analytical Data Supporting Preparation

Parameter Typical Values/Observations
Purity >95% by HPLC or NMR
Molecular Weight Confirmed by mass spectrometry (~201.27 g/mol)
NMR Spectroscopy Characteristic signals for piperidine, hydroxymethyl, and ethoxy groups
IR Spectroscopy Bands corresponding to carbonyl (C=O), hydroxyl (O-H), and ether (C-O-C) groups
Melting Point Dependent on purity and crystallinity

Q & A

Q. What are the recommended synthetic routes for 2-Ethoxy-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized piperidine precursors. For example:

Step 1: React 3-(hydroxymethyl)piperidine with an ethoxy-acetyl chloride derivative under basic conditions (e.g., triethylamine) to form the ketone intermediate.

Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Purity Optimization: Use recrystallization in ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .

Q. How can the physicochemical properties (e.g., LogD, pKa) of this compound be experimentally determined?

Methodological Answer:

  • LogD (Partition Coefficient): Measure via shake-flask method at pH 5.5 and 7.4 using octanol/water phases, followed by HPLC quantification .
  • pKa: Perform potentiometric titration in aqueous methanol (e.g., Sirius T3 instrument) to determine protonation sites. Reported values for similar piperidine derivatives suggest a pKa ~13.8 for the hydroxymethyl group .
  • Polar Surface Area: Calculate using computational tools (e.g., Schrödinger QikProp) or X-ray crystallography data .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for piperidine-based compounds?

Methodological Answer: Discrepancies often arise from assay conditions or stereochemical variations. To address this:

  • Assay Standardization: Use cell lines with consistent receptor expression (e.g., HEK293 for dopamine D1 receptor studies) .
  • Stereochemical Analysis: Confirm enantiopurity via chiral HPLC (Chiralpak IA column) or X-ray crystallography. For example, conformational studies of LY3154207 (a related compound) revealed a boat conformation critical for receptor binding .
  • Data Validation: Compare results across orthogonal assays (e.g., cAMP accumulation vs. radioligand binding) to confirm activity .

Q. How can crystallographic fragment screening improve the design of derivatives targeting FAD-dependent oxidoreductases?

Methodological Answer:

  • Fragment Library Screening: Co-crystallize the compound with Chaetomium thermophilum FAD-dependent oxidoreductase and analyze diffraction data (1.8–2.2 Å resolution) to identify binding hotspots .
  • SAR Analysis: Modify the hydroxymethyl or ethoxy groups based on electron density maps. For instance, adding a 4-methoxyphenylsulfonyl group (as in ) enhances steric complementarity .

Q. What experimental designs are optimal for assessing metabolic stability in preclinical models?

Methodological Answer:

  • In Vitro Assays: Incubate with liver microsomes (human or rodent) and quantify parent compound loss via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated metabolism.
  • In Vivo PK Studies: Administer intravenously/orally to rodents and collect plasma at 0, 1, 2, 4, 8, 12, 24 h. Calculate AUC, Cmax, and half-life. For example, LY3154207 showed no tachyphylaxis in rodent models due to its allosteric modulation mechanism .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethoxy-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one
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2-Ethoxy-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.